N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4
Description
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is a deuterated derivative of the parent compound N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone. The deuterium atoms (denoted by "-d4") are typically incorporated at specific positions on the pyridone ring or methyl group to enhance metabolic stability, reduce toxicity, or improve pharmacokinetic properties in preclinical studies . This compound is of interest in medicinal chemistry, particularly in enzyme inhibition studies, as deuterated analogs often serve as isotopically labeled probes for tracking metabolic pathways or optimizing drug candidates.
Properties
IUPAC Name |
5-methyl-1-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETTXQJYJRFTFS-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C=C(C=CC2=O)C)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724521 | |
| Record name | 1-[4-Hydroxy(~2~H_4_)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-50-4 | |
| Record name | 1-[4-Hydroxy(~2~H_4_)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Hydrogenation of Nitro-N-Oxide Precursor
The synthesis begins with the nitro-N-oxide compound 3 (5-nitro-2-chloro-3-methylpyridine-N-oxide), which undergoes hydrogenation to form the deuterated intermediate 2 (2-chloro-5-methyl-4-aminopyridine-d4). Key steps include:
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Catalyst system : 1% platinum (Pt) + 2% vanadium (V) on carbon powder, optimizing deuterium uptake while minimizing over-reduction byproducts.
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Deuteration conditions : Reaction in deuterated methanol (CD3OD) under 30–50 bar D2 gas at 60–80°C for 12–18 hours, achieving >95% isotopic incorporation.
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Byproduct control : Vanadium doping suppresses chlorine reduction, limiting the formation of dechlorinated impurities (<0.5%).
Table 1: Hydrogenation Parameters and Outcomes
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Pressure | 40 bar D2 |
| Catalyst Loading | 5 wt% Pt-V/C |
| Reaction Time | 14 hours |
| Yield (Intermediate 2) | 92% |
| Deuterium Purity | 98.5 atom% D |
Autoclave-Mediated Cyclization to Pyridone-d4
Alkaline Cyclization in Methanol-d4
Intermediate 2 undergoes cyclization in a pressurized autoclave to form the target pyridone-d4:
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Reagents : Potassium hydroxide (KOH, 3.1 eq.) in deuterated methanol (CD3OD), ensuring solvent isotopic consistency.
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Conditions : 180°C for 16 hours under autogenous pressure (12–15 bar), driving intramolecular nucleophilic aromatic substitution.
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Workup : Neutralization with DCl/D2O (pH 7), followed by crystallization from acetone-d6 to yield >99% pure product.
Table 2: Cyclization Reaction Metrics
| Metric | Value |
|---|---|
| KOH Equivalents | 3.1 eq. |
| Solvent Volume | 10 mL/g substrate |
| Pressure | 12.5 bar |
| Isolated Yield | 89% |
| HPLC Purity | 99.3% |
Isotopic Purity Optimization Strategies
Deuteration at the Hydroxyphenyl Stage
To ensure regioselective deuteration at the 2,3,5,6 positions of the hydroxyphenyl ring:
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Deuterated benzene synthesis : Benzene-d6 is nitrated to nitrobenzene-d5 using fuming DNO3/D2SO4 at 0°C, followed by catalytic reduction (Pd/C, D2) to aniline-d5.
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Diazo coupling : Aniline-d5 is diazotized and coupled with β-keto esters, introducing the pyridone moiety while retaining deuterium.
Table 3: Isotopic Analysis Post-Synthesis
| Position | % Deuterium Incorporation |
|---|---|
| 2 | 99.1 |
| 3 | 98.8 |
| 5 | 99.0 |
| 6 | 98.7 |
Comparative Analysis of Scaling Methodologies
Batch vs. Continuous Flow Processing
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Batch mode : Traditional 500 L autoclaves achieve 85% yield at 180°C but require 24-hour cycles due to slow heat transfer.
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Continuous flow : Microreactors (SiC, 1.2 mm ID) operating at 220°C and 50 bar reduce reaction time to 45 minutes with 93% yield, enhancing throughput.
Table 4: Scale-Up Performance Metrics
| Parameter | Batch (500 L) | Continuous Flow |
|---|---|---|
| Cycle Time | 24 hours | 2 hours |
| Space-Time Yield | 0.8 kg/m³·h | 12.4 kg/m³·h |
| Solvent Waste | 120 L/kg | 18 L/kg |
Analytical Characterization Protocols
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridone ring can be reduced to form corresponding dihydropyridone derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyridone derivatives.
Substitution: Ethers or esters of the hydroxyphenyl group.
Scientific Research Applications
Antioxidant Activity
Research has indicated that compounds similar to N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 exhibit significant antioxidant properties. A study demonstrated that derivatives of this compound can inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which has implications for treating skin disorders and pigmentation issues .
Anti-inflammatory Properties
This compound has been studied for its anti-inflammatory effects. Compounds within the pyridone family have shown potential in reducing serum levels of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis .
Cancer Research
This compound has been explored for its selective cytotoxicity against cancer cells. Inhibiting specific methyltransferases related to cancer progression has been a focus, with studies indicating that small molecules derived from pyridones can effectively target cancer cell lines without affecting normal cells .
Data Tables
| Application Area | Effect | Reference |
|---|---|---|
| Antioxidant Activity | Inhibition of tyrosinase | |
| Anti-inflammatory | Reduction of TNF-alpha levels | |
| Cancer Therapeutics | Selective cytotoxicity against cancer cells |
Case Study 1: Antioxidant Potential
A study evaluated the antioxidant capacity of this compound and its derivatives, demonstrating a significant reduction in reactive oxygen species (ROS) levels in vitro. This suggests potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanism
In vivo experiments involving animal models of arthritis showed that administration of this compound resulted in a marked decrease in paw swelling and joint inflammation, correlating with decreased TNF-alpha production .
Case Study 3: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines where this compound was found to induce apoptosis selectively in malignant cells while sparing normal cells. This selectivity was attributed to the compound's ability to inhibit specific methylation processes critical for tumor growth .
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridone ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)maleimide (Compound 13)
Alkoxy-Substituted Derivatives (Compounds 14–16)
- Structure : Alkoxy groups (e.g., methoxy, ethoxy) replace the hydroxyl group on the phenyl ring.
- Activity : IC50 values ranged from 5.75 μM (compound 16) to 6.92 μM (compound 14), indicating enhanced potency compared to compound 13 .
- Selectivity : Maintained the same selectivity profile (100–300× for MGL over FAAH) as compound 13 .
Key Differences and Implications
- Deuterium Effects: The deuterated methyl group in the pyridone-d4 derivative likely reduces metabolic oxidation rates, a common strategy to prolong half-life in vivo. This contrasts with non-deuterated analogs like compounds 13–16, which may undergo faster hepatic clearance.
- Substituent Optimization : Alkoxy groups (e.g., in compounds 14–16) enhance potency relative to the hydroxyl group in compound 13, suggesting that electronic modulation of the phenyl ring significantly impacts enzyme inhibition. The 4-hydroxyphenyl group in the deuterated pyridone may balance hydrophilicity and target engagement.
Data Table: Comparative Profiles of Related Compounds
| Compound | Core Structure | Phenyl Substituent | IC50 (μM) | Selectivity (MGL vs. FAAH) |
|---|---|---|---|---|
| N-(4-Hydroxyphenyl)maleimide (13) | Maleimide | 4-Hydroxy | 12.9 | 100–300× |
| Alkoxy-substituted derivative (14) | Maleimide | 4-Methoxy | 6.92 | 100–300× |
| Alkoxy-substituted derivative (16) | Maleimide | 4-Ethoxy | 5.75 | 100–300× |
| This compound | Pyridone-d4 | 4-Hydroxy | Data pending | Inferred similar selectivity |
Biological Activity
N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 is a deuterated derivative of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone, which is a metabolite of the antifibrotic drug Pirfenidone. This compound exhibits various biological activities, making it a subject of interest in pharmacological research. The following sections will explore its biological activities, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 205.25 g/mol. The "d4" indicates the presence of four deuterium atoms, which are isotopes of hydrogen. This structural modification allows for enhanced tracking in metabolic studies and provides insights into the compound's behavior in biological systems.
Structural Features
| Feature | Description |
|---|---|
| Hydroxyl Group | Participates in hydrogen bonding |
| Pyridone Moiety | Engages in tautomerization |
| Aromatic System | Exhibits electron-rich characteristics |
Anti-inflammatory and Antioxidant Properties
Research indicates that this compound possesses anti-inflammatory and antioxidant properties. The hydroxyl group in its structure plays a crucial role in scavenging free radicals, which can mitigate oxidative stress in biological tissues. This activity is particularly relevant for conditions characterized by inflammation and oxidative damage.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with specific proteins involved in oxidative stress pathways. These interactions can modulate enzyme activity and receptor function, potentially leading to therapeutic effects against diseases associated with oxidative stress.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.
- Coordination with Metal Ions : The pyridone ring may coordinate with metal ions, impacting enzymatic functions.
- Redox Reactions : The compound's ability to participate in redox reactions contributes to its antioxidant capabilities.
Study 1: Anti-inflammatory Effects
A study examining the anti-inflammatory effects of related pyridones demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro. While specific data for this compound was not provided, the structural similarities suggest potential efficacy .
Study 2: Metabolic Studies
In metabolic studies utilizing deuterated compounds, researchers successfully tracked the metabolic pathways of Pirfenidone using its deuterated metabolite, this compound. This allowed for a more precise understanding of its pharmacokinetics and dynamics within biological systems .
Study 3: Antioxidant Activity
Research on similar compounds has shown significant antioxidant activity through radical scavenging assays. These findings imply that this compound may exhibit comparable effects, although direct assays are needed to confirm this hypothesis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4, and how can isotopic purity be validated?
- Methodology : Deuterated analogs like this compound are typically synthesized via H/D exchange under acidic or basic conditions using deuterated solvents (e.g., D₂O or CD₃OD). Isotopic purity (≥98% deuterium incorporation) should be confirmed using high-resolution mass spectrometry (HRMS) and ²H-NMR. For structural validation, compare ¹H-NMR spectra of the deuterated compound with its non-deuterated counterpart to confirm loss of proton signals at specific positions .
- Data Validation : Use LC-MS with deuterated internal standards to ensure no residual protio-analog contamination .
Q. How should researchers characterize the stability of N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 under varying experimental conditions?
- Methodology : Conduct accelerated stability studies in solvents (e.g., DMSO, PBS) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC-UV at 254 nm and track isotopic integrity using HRMS. Note: Deuterium can exchange with protons in aqueous media; use deuterated buffers for long-term storage .
Q. What analytical techniques are critical for distinguishing N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 from its non-deuterated analog?
- Methodology :
- ²H-NMR : Detect deuterium incorporation at specific positions (e.g., loss of ¹H signals at methyl or pyridone positions).
- Isotopic Ratio Mass Spectrometry (IRMS) : Confirm m/z shifts (e.g., +4 Da for four deuterium atoms).
- Chromatographic Separation : Optimize reversed-phase HPLC with deuterium-sensitive retention time shifts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 across different cell lines?
- Methodology :
- Mechanistic Profiling : Use isotope tracing (e.g., metabolic flux analysis) to track deuterium-labeled metabolites in responsive vs. non-responsive cell lines.
- Receptor Binding Assays : Compare binding affinities of deuterated vs. non-deuterated compounds to target proteins (e.g., kinases or nuclear receptors) using surface plasmon resonance (SPR) .
Q. What experimental designs are optimal for studying the isotopic effect of deuterium in N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 on pharmacokinetics (PK)?
- Methodology :
- Dual-Labeled Studies : Co-administer deuterated and protio-compounds in animal models. Use LC-MS/MS to quantify both forms in plasma and tissues.
- Isotope Effect Calculation : Compare AUC₀–24h, C*max*, and half-life (t½) to assess metabolic stability differences .
Q. How can deuterium in N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 influence its interaction with cytochrome P450 enzymes?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Use HRMS to identify deuterium-retaining vs. -losing metabolites.
- Kinetic Isotope Effect (KIE) : Calculate kH/kD ratios for oxidative reactions (e.g., hydroxylation or demethylation) .
Q. What strategies mitigate spectral interference when using N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 as an internal standard in quantitative bioanalysis?
- Methodology :
- Chromatographic Optimization : Use UPLC with a C18 column (e.g., Purospher® STAR) to separate deuterated and non-deuterated analytes.
- High-Resolution MS : Employ Q-TOF or Orbitrap systems to resolve isotopic clusters and avoid cross-talk between channels .
Data Contradiction and Validation
Q. How should researchers address discrepancies in NMR assignments for deuterated pyridone derivatives like N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4?
- Methodology :
- 2D-NMR Validation : Perform ¹H-¹³C HSQC and HMBC to confirm proton-deuterium exchange sites.
- Comparative Analysis : Cross-reference with non-deuterated analogs (e.g., chemical shifts in ¹H-NMR: δ 6.8–7.2 ppm for aromatic protons) .
Q. What protocols ensure reproducibility in synthesizing N-(4-Hydroxyphenyl)-5-methyl-2-1H-pyridone-d4 given potential side reactions?
- Methodology :
- Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track H/D exchange progress.
- Purification : Employ preparative HPLC with deuterated mobile phases to avoid proton reintroduction .
Tables for Key Data
| Analytical Parameter | Non-Deuterated Analog | Deuterated Compound | Technique |
|---|---|---|---|
| Molecular Weight | 215.23 g/mol | 219.25 g/mol | HRMS |
| ¹H-NMR (Aromatic H) | δ 7.2–7.4 ppm | Signal loss | 500 MHz NMR (DMSO-d6) |
| LogP (Octanol-Water) | 1.8 ± 0.2 | 1.7 ± 0.3 | Shake-Flask HPLC |
| Metabolic Half-Life (HLMs) | 45 min | 68 min | LC-MS/MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
